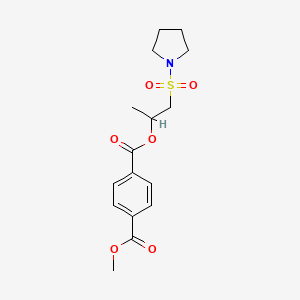![molecular formula C16H25NO3 B7429687 3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid, commonly known as MBPEP, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating addiction, schizophrenia, and other neuropsychiatric disorders.
Wissenschaftliche Forschungsanwendungen
MBPEP has been extensively studied for its potential therapeutic applications in treating addiction, schizophrenia, and other neuropsychiatric disorders. In preclinical studies, MBPEP has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. It has also been shown to improve cognitive function and reduce the positive symptoms of schizophrenia in animal models.
Wirkmechanismus
MBPEP acts as a selective dopamine D3 receptor antagonist, which blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays a crucial role in reward processing, motivation, and addiction. By blocking the activity of dopamine at D3 receptors, MBPEP reduces the rewarding effects of drugs of abuse and may help to prevent relapse in individuals with addiction. It also modulates the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MBPEP has been shown to have a range of biochemical and physiological effects in animal models. It reduces the release of dopamine in the brain, which is thought to contribute to its anti-addictive effects. It also modulates the activity of other neurotransmitters, including glutamate and GABA, which are involved in cognitive function and mood regulation. In addition, it has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBPEP in lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor subtype. It also has good bioavailability and can be administered orally, which makes it suitable for use in animal models. However, one of the limitations of MBPEP is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, its long-term safety and efficacy in humans have not yet been established.
Zukünftige Richtungen
There are several future directions for research on MBPEP. One area of interest is its potential use in treating other neuropsychiatric disorders, such as depression and anxiety. Another area of interest is its mechanism of action, which is not yet fully understood. Further research is needed to elucidate the molecular pathways involved in its therapeutic effects. Additionally, the development of more potent and selective D3 receptor antagonists may improve the efficacy and safety of this class of compounds.
Synthesemethoden
The synthesis of MBPEP involves the reaction of 3-(2-bromoacetyl)propionic acid with 4-(3-methylbutoxy)phenethylamine in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure MBPEP. The yield of the synthesis method is reported to be around 50%.
Eigenschaften
IUPAC Name |
3-[1-[4-(3-methylbutoxy)phenyl]ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12(2)9-11-20-15-6-4-14(5-7-15)13(3)17-10-8-16(18)19/h4-7,12-13,17H,8-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQWPNKNCCUEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)


![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)
